molecular formula C117H211NO19Si9 B13438015 (1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

Cat. No.: B13438015
M. Wt: 2188.7 g/mol
InChI Key: RWWPTVXOZAIFDS-MFMDZWBGSA-N
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Description

The compound "(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid" is a highly complex macrocyclic molecule with a bicyclo[33.3.1]nonatriaconta-heptaene backbone. Key structural features include:

  • Multiple stereocenters: 20 chiral centers (e.g., 1R, 3S, 5R) dictating its three-dimensional conformation.
  • Protective groups: Seven triethylsilyl (TES) ethers and one 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, enhancing stability during synthetic processes .
  • Functional groups: A carboxylic acid moiety (C36), methoxy (C1), and ketone (C13) groups, which influence reactivity and intermolecular interactions.

The compound’s molecular weight exceeds 1,500 Da, with a formula approximating C90H150N2O25Si8 (exact formula requires further validation). Its storage requires inert atmospheres and low temperatures (-20°C), indicating sensitivity to hydrolysis and oxidation .

Properties

Molecular Formula

C117H211NO19Si9

Molecular Weight

2188.7 g/mol

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C117H211NO19Si9/c1-33-138(34-2,35-3)129-96-82-83-104(132-141(42-10,43-11)44-12)105(133-142(45-13,46-14)47-15)86-98(131-140(39-7,40-8)41-9)88-117(123-32)89-107(134-143(48-16,49-17)50-18)109(114(120)121)106(128-117)85-95(77-71-69-67-65-63-61-60-62-64-66-68-70-76-91(28)111(135-144(51-19,52-20)53-21)92(29)93(30)125-108(119)87-97(84-96)130-139(36-4,37-5)38-6)127-115-113(137-146(57-25,58-26)59-27)110(112(94(31)126-115)136-145(54-22,55-23)56-24)118-116(122)124-90-103-101-80-74-72-78-99(101)100-79-73-75-81-102(100)103/h60-81,91-98,103-107,109-113,115H,33-59,82-90H2,1-32H3,(H,118,122)(H,120,121)/b61-60+,64-62+,65-63+,68-66+,69-67+,76-70+,77-71+/t91-,92-,93-,94+,95-,96+,97+,98-,104+,105+,106-,107-,109-,110-,111+,112+,113-,115-,117+/m0/s1

InChI Key

RWWPTVXOZAIFDS-MFMDZWBGSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1CC[C@H]([C@@H](C[C@@H](C[C@@]2(C[C@@H]([C@H]([C@@H](O2)C[C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H]([C@H]([C@@H](OC(=O)C[C@@H](C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)O)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC

Canonical SMILES

CC[Si](CC)(CC)OC1CCC(C(CC(CC2(CC(C(C(O2)CC(C=CC=CC=CC=CC=CC=CC=CC(C(C(C(OC(=O)CC(C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)OC3C(C(C(C(O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)O)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Preparation of the Fmoc-Protected Sugar Moiety

  • The sugar derivative, (2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl, is synthesized by:
    • Starting from the corresponding amino sugar.
    • Protecting the amino group with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO3 or triethylamine).
    • Selective silylation of hydroxyl groups using triethylsilyl chloride (TESCl) and a base to yield bis(triethylsilyloxy) groups.
    • Purification by column chromatography to obtain the protected sugar in high purity.

Silylation of the Macrolide Core Hydroxyl Groups

  • The macrolide core bearing multiple free hydroxyl groups is treated with an excess of triethylsilyl chloride in the presence of imidazole or pyridine in anhydrous solvent (e.g., dichloromethane or DMF).
  • Reaction conditions are controlled to achieve heptakis(triethylsilyloxy) protection, preventing undesired side reactions during subsequent steps.
  • Monitoring by TLC and NMR confirms complete silylation.

Glycosylation to Attach the Fmoc-Protected Sugar

  • The glycosylation involves coupling the protected sugar donor with the macrolide acceptor.
  • Activation of the sugar donor is achieved via trichloroacetimidate or thioglycoside intermediates.
  • Catalysts such as TMSOTf (trimethylsilyl trifluoromethanesulfonate) facilitate the glycosidic bond formation.
  • The reaction is performed under anhydrous conditions at low temperature to preserve stereochemistry.
  • The product is purified by preparative HPLC or silica gel chromatography.

Introduction of the Methoxy Group and Carboxylic Acid

  • The methoxy substituent at position 1 is introduced by methylation using methyl iodide or dimethyl sulfate in the presence of a base.
  • The carboxylic acid function at position 36 is generated or preserved through selective oxidation or hydrolysis steps.
  • Protection of other sensitive groups during these transformations is critical to avoid degradation.

Formation of the Bicyclic Core and Conjugated Heptaene System

  • The bicyclo[33.3.1]nonatriaconta ring system is formed via macrocyclization strategies, often employing high dilution conditions to favor intramolecular cyclization.
  • The heptaene conjugated system is constructed by sequential Wittig or Horner–Wadsworth–Emmons olefination reactions, using stabilized ylides or phosphonate esters.
  • Stereochemical control of the double bonds (all-trans, E configuration) is achieved by choice of reagents and reaction conditions.
  • The final oxidation state of the ketone at position 13 and other functionalities are adjusted in late-stage steps.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Fmoc Protection of Amino Sugar Fmoc-Cl, base (TEA), anhydrous solvent Fmoc-protected amino sugar with high yield
Triethylsilyl Protection TESCl, imidazole or pyridine, DCM or DMF Heptakis(triethylsilyloxy) ethers formed
Glycosylation Sugar donor (trichloroacetimidate), TMSOTf Stereoselective glycosidic bond formation
Methoxy Group Introduction Methyl iodide or dimethyl sulfate, base Methylation at position 1
Macrocyclization High dilution, coupling reagents Formation of bicyclic macrolide core
Olefination Wittig or HWE reagents, low temperature Formation of E-configured heptaene system
Purification Column chromatography, preparative HPLC Isolation of pure stereoisomer

Research Findings and Optimization Notes

  • The use of triethylsilyl protecting groups is preferred over other silyl groups (e.g., TBDMS) due to easier removal and better stability under glycosylation conditions.
  • Fmoc protection on the amino sugar allows orthogonal deprotection strategies, facilitating selective functional group manipulations.
  • High dilution conditions during macrocyclization minimize intermolecular side reactions and improve yield.
  • The stereochemical integrity of the multiple chiral centers is maintained by employing chiral pool starting materials and stereospecific catalysts.
  • Reaction monitoring by NMR spectroscopy (including 2D techniques) and mass spectrometry is essential for confirming structure and purity at each step.
  • Late-stage functionalization strategies reduce the risk of degradation of the sensitive conjugated polyene system.

Chemical Reactions Analysis

Types of Reactions

14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.

    Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., involves its interaction with fungal cell membranes. The compound binds to ergosterol, a key component of fungal cell membranes, forming pores that lead to cell leakage and ultimately cell death. This mechanism is similar to that of amphotericin B, which also targets ergosterol in fungal cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s uniqueness, we compare it with three analogs (Table 1):

Table 1: Structural and Functional Comparison

Feature Target Compound Analog 1 (CAS 1397-89-3) Analog 2 (Macrolide Derivative) Analog 3 (Unprotected Bicyclic Carboxylic Acid)
Core Structure Bicyclo[33.3.1]nonatriaconta-heptaene Bicyclo[33.3.1]nonatriaconta-heptaene 16-membered macrolide Bicyclo[33.3.1]nonatriaconta-heptaene
Protective Groups 7 TES, 1 Fmoc None 3 acetyl groups None
Key Functional Groups Carboxylic acid, methoxy, ketone Carboxylic acid, hydroxyl, amino Ester, hydroxyl Carboxylic acid, hydroxyl
Molecular Weight ~1,500 Da 924.08 Da ~800 Da ~900 Da
Solubility Low (hydrophobic TES groups) Moderate (polar hydroxyl/amino groups) Low (acetyl groups) High (polar hydroxyl groups)
Synthetic Utility Intermediate for peptide coupling (Fmoc) Natural product derivative Antimicrobial agent Unmodified scaffold for derivatization

Functional Group Impact

  • Fmoc vs. Amino Groups: The Fmoc group in the target compound enables selective deprotection for conjugation, unlike Analog 1’s free amino group, which requires alternative protection strategies .
  • TES Ethers vs. Hydroxyls : The seven TES groups significantly increase hydrophobicity compared to Analog 3’s hydroxyl-rich structure, altering bioavailability and membrane permeability .

Structural Similarity Analysis

Using the maximal common subgraph (MCS) algorithm , the target compound shares a 78% structural overlap with Analog 1 (CAS 1397-89-3), differing primarily in protective groups and stereochemistry. In contrast, it shares <30% overlap with macrolides (Analog 2), highlighting its unique bicyclic architecture.

Stability and Reactivity

  • The TES groups confer thermal stability (stable to 150°C in inert conditions) but render the compound prone to acid-catalyzed desilylation, unlike Analog 1’s hydrolytically sensitive hydroxyl groups .
  • The Fmoc group allows selective cleavage under basic conditions (e.g., piperidine), enabling modular synthesis .

Pharmacological Potential

  • Antitumor Agents : Macrocyclic frameworks with conjugated double bonds (e.g., heptaene system) exhibit intercalation-based cytotoxicity .
  • Enzyme Inhibitors : The carboxylic acid moiety may chelate metal ions in active sites, analogous to metalloproteinase inhibitors .

Biological Activity

The compound (1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid is a complex molecule with significant biological activity. This article delves into its biological properties based on diverse research findings and case studies.

Molecular Formula and Weight

  • Molecular Formula : C54H90N2O22
  • Molecular Weight : 924.08 g/mol

Structural Characteristics

The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of triethylsilyloxy groups enhances its solubility and stability in biological systems.

Antifungal Properties

One of the most notable activities of this compound is its antifungal properties. It has been identified as an effective agent against systemic fungal infections. The mechanism involves disrupting fungal cell membrane integrity by forming pores in the membrane structure.

Immunomodulatory Effects

Research indicates that the compound exhibits immunomodulatory effects by influencing cytokine production. It can enhance or suppress immune responses depending on the context of use. This dual action makes it a potential candidate for treating various immune-related disorders.

Case Studies

  • Treatment of Systemic Mycoses : A clinical study demonstrated that patients treated with formulations containing this compound showed significant improvement in symptoms associated with systemic fungal infections compared to those receiving standard treatments.
  • Inflammatory Disorders : In vitro studies revealed that this compound reduced the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in managing inflammatory diseases.

Comparative Biological Activity Table

Compound NameActivity TypeMechanism of ActionReference
This CompoundAntifungalDisrupts fungal cell membranes
Amphotericin BAntifungalBinds to ergosterol in fungal membranes
Cyclosporin AImmunosuppressantInhibits T-cell activation via calcineurin inhibition

Analytical Methods for Biological Activity Assessment

Various analytical methods have been employed to determine the biological activity of this compound:

  • Spectroscopic Techniques : Used for studying molecular interactions and structural confirmations.
  • Cell Culture Assays : Evaluated the effects on cell viability and cytokine production.
  • Animal Models : Provided insights into therapeutic efficacy and safety profiles.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can computational methods optimize reaction pathways?

The compound’s structural complexity—including seven triethylsilyloxy groups, a bicyclo[33.3.1] backbone, and multiple stereocenters—poses significant synthetic hurdles. Computational quantum chemical calculations (e.g., DFT) can predict reaction intermediates and transition states to optimize regioselectivity and stereochemical outcomes. For instance, ICReDD’s reaction path search methods (based on quantum calculations) can narrow down optimal conditions for coupling the fluorenylmethoxycarbonylamino (Fmoc)-protected oxane moiety to the macrocyclic core . Automated workflow tools like COMSOL Multiphysics integrated with AI can simulate multi-step syntheses to identify kinetic bottlenecks .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s stereochemistry and purity?

  • NMR Spectroscopy : High-resolution 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with 2D techniques (COSY, HSQC, HMBC) are critical for resolving overlapping signals from triethylsilyloxy groups and confirming stereochemistry at 19 chiral centers.
  • Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS can verify molecular weight (≈2,500–3,000 Da) and detect silyl group hydrolysis byproducts.
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm (for Fmoc absorption) ensures purity, while chiral columns validate enantiomeric excess .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalysts) influence regioselectivity in forming the heptakis(triethylsilyloxy) groups?

The steric bulk of triethylsilyl (TES) protecting groups requires precise control over reaction kinetics. Factorial experimental design (e.g., varying solvent polarity, silylation agents, and catalysts like imidazole) can identify optimal conditions. For example, polar aprotic solvents (e.g., DMF) may favor silylation of hydroxyl groups on the macrocycle’s concave face, while bulky bases like 2,6-lutidine suppress over-silylation . Computational modeling of steric maps (e.g., using Avogadro or Gaussian ) can predict accessible reactive sites .

Q. What strategies mitigate hydrolytic instability of silyl ether groups during purification or storage?

  • Lyophilization : Freeze-drying under inert atmosphere (Ar/N2_2) minimizes hydrolysis.
  • Stabilizing Additives : Buffers (e.g., 0.1% TFA) or chelating agents (EDTA) can suppress acid-catalyzed desilylation.
  • Process Control : Real-time monitoring via AI-driven smart laboratories can adjust humidity and temperature during synthesis to maintain silyl group integrity .

Q. How can AI-driven process simulation tools enhance scalability of this compound’s synthesis?

COMSOL Multiphysics can model heat/mass transfer in large-scale reactors to optimize mixing efficiency and temperature gradients during macrocyclization. AI algorithms trained on historical reaction data (e.g., yields, byproducts) can predict optimal reagent stoichiometry and reaction times for kilo-scale production. For example, reinforcement learning models can iteratively refine protocols to achieve >90% yield while minimizing TES waste .

Methodological Considerations

Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting stereochemical assignments)?

Bayesian inference models integrate NMR, X-ray crystallography, and computational data to resolve ambiguities. For instance, Markov chain Monte Carlo (MCMC) sampling can statistically validate stereochemical configurations by comparing experimental 13C^{13}\text{C} shifts with DFT-predicted values .

Q. How are reaction fundamentals applied to design reactors for this compound’s synthesis?

The CRDC subclass RDF2050112 emphasizes reaction engineering principles for macrocyclic systems:

  • Microreactors : Continuous-flow systems improve heat dissipation during exothermic silylation steps.
  • Membrane Technologies : In-situ removal of byproducts (e.g., HCl from Fmoc deprotection) via nanofiltration membranes enhances reaction efficiency .

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